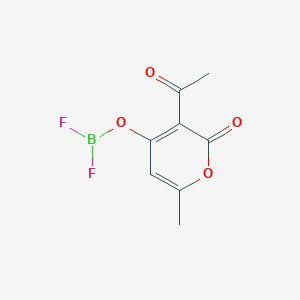

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is a chemical compound with the molecular formula C8H7BF2O4 . It contains a total of 22 bonds, including 15 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .

Molecular Structure Analysis

The molecular structure of “3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” is characterized by a six-membered ring structure, an ester group, and a ketone group . The molecule is roughly planar .Chemical Reactions Analysis

While specific chemical reactions involving “3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate” are not available, similar compounds have been known to participate in reactions with organic halides .科学的研究の応用

Antimicrobial Activity

3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate: has been investigated for its antimicrobial properties. In vitro studies revealed significant inhibitory activity against various bacterial strains. Some derivatives of coumarins, including this compound, exhibit promising effects against microbial growth .

Cytotoxic Profiles

Researchers have explored the cytotoxic effects of methyl 2-oxo-2H-pyran-3-carboxylate on oral human normal and tumor cells. By investigating its impact on cell viability, scientists aim to understand its potential as an anti-cancer agent .

Corrosion Inhibition

A novel Schiff base derived from 3-acetyl-4-hydroxy-6-methyl-(2H)pyran-2-one and difluoridoborate has been studied for its corrosion inhibition properties. It reduces the rate of anodic reactions, including mild steel oxidation, and inhibits cathodic reactions (hydrogen gas evolution) .

Advanced Battery Science

While specific studies on this compound’s role in battery technology are limited, its unique structure and fluorine content make it an interesting candidate for further investigation in advanced battery materials. Researchers may explore its potential as an electrolyte additive or electrode material .

Chromatography and Mass Spectrometry

In analytical chemistry, 3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl difluoridoborate could find applications in chromatography and mass spectrometry. Its distinctive properties may contribute to separation techniques or serve as a reference compound .

Biopharma Production Safety

As part of biopharmaceutical production processes, safety and quality control are critical. This compound might play a role in ensuring the safety of biopharmaceutical products, although specific applications would require further investigation .

作用機序

Target of Action

It’s known that the compound is involved in condensation reactions with various aromatic and heterocyclic aldehydes .

Mode of Action

The compound interacts with its targets through condensation reactions at the acetyl group . It also reacts at the methyl group in the position 6 with 4-dimethylaminobenzaldehyde . These interactions result in changes to the structure of the target molecules, potentially altering their function.

特性

IUPAC Name |

3-acetyl-4-difluoroboranyloxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF2O4/c1-4-3-6(15-9(10)11)7(5(2)12)8(13)14-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDNFTQVUYOSCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=C(C(=O)OC(=C1)C)C(=O)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2765561.png)

![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)

![N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2765567.png)

![3-(3-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2765570.png)

![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)

![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)

![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)

![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-isopropyloxalamide](/img/structure/B2765581.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)